molecular formula C8H11ClFN B7452119 2-(3-Fluorophenyl)ethanamine;hydrochloride

2-(3-Fluorophenyl)ethanamine;hydrochloride

Cat. No.: B7452119
M. Wt: 175.63 g/mol
InChI Key: ONNTVYQWPYTMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C8H11ClFN and its molecular weight is 175.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Multifunctional Biocide Properties :

    • 2-(Decylthio)ethanamine hydrochloride is effective as a multifunctional biocide in recirculating cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
  • Chemical Synthesis and Labeling :

    • Hydrochloride of partially enriched N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and other similar compounds have been prepared for research applications (Yilmaz & Shine, 1988).
  • Antiarrhythmic Drug Development :

    • Piperidyl-4-ethane derivatives, including a compound with a structure similar to 2-(3-Fluorophenyl)ethanamine hydrochloride, have been synthesized and studied for their antiarrhythmic properties. The compound niferidyl, a hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane, has been selected for clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).
  • Histamine H1-Agonistic Activity :

    • 2-[2-(3-Fluorophenyl)-4-imidazolyl]ethanamine exhibits high histamine H1-agonistic activity, making it a potent and selective H1-agonist (Zingel, Elz, & Schunack, 1990).
  • Mercury Detection :

    • Novel macromolecules based on 2-[3-(2-aminoethylthio)propylthio]ethanamine have been developed for the selective optical detection of mercury ions. These sensors exhibit characteristics such as fluorescence quenching and chromogenic change (Wanichacheva et al., 2009).
  • Pharmacological Research :

    • Substances based on the 1,2-diarylethylamine template, such as 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine, have been studied for their potential clinical applications and as research chemicals. These substances function as NMDA receptor antagonists and have dissociative effects (Dybek et al., 2019).
  • Synthesis of Radioactive Compounds :

    • The synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride has been achieved, indicating its use in the preparation of radioactive compounds (Bach & Bridges, 1982).

Properties

IUPAC Name

2-(3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNTVYQWPYTMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)ethanamine;hydrochloride
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